3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
Beschreibung
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1803566-60-0) is a cyclobutane-based amine hydrochloride derivative functionalized with a pyrimidin-2-yloxy substituent. This compound is part of a broader class of small-molecule building blocks used in medicinal chemistry and drug discovery. The compound is cataloged under the identifier SY198494 in commercial databases .
Eigenschaften
IUPAC Name |
3-pyrimidin-2-yloxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-6-4-7(5-6)12-8-10-2-1-3-11-8;/h1-3,6-7H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDAYLYUSCZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=NC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-60-0 | |
| Record name | Cyclobutanamine, 3-(2-pyrimidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803566-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Synthesis of Cyclobutan-1-amine Intermediate
The cyclobutan-1-amine moiety can be synthesized by various methods, including:
- Reduction of cyclobutanone oxime derivatives.
- Amination of cyclobutanone via reductive amination.
- Ring closure methods starting from suitable precursors.
These methods yield cyclobutan-1-amine with high stereochemical control, which is critical for the biological activity of the final compound.
Formation of Pyrimidin-2-yloxy Intermediate
Pyrimidin-2-ol or its derivatives are prepared through:
- Cyclization reactions involving amidines and β-dicarbonyl compounds.
- Selective hydroxylation at the 2-position of the pyrimidine ring.
The hydroxyl group at the 2-position is crucial for the subsequent nucleophilic substitution.
Coupling Reaction: Nucleophilic Substitution
The key step involves the nucleophilic substitution of the hydroxyl group in pyrimidin-2-ol by the amine group of cyclobutan-1-amine under conditions that favor ether bond formation. The typical conditions include:
- Use of a base (such as potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.
- Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate reaction.
- Heating under reflux or controlled temperature to drive the reaction to completion.
Isolation and Purification
After the coupling reaction, the product is purified by:
- Extraction with appropriate solvents.
- Chromatographic techniques such as column chromatography.
- Crystallization to obtain pure 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine.
Formation of Hydrochloride Salt
The free base amine is converted to its hydrochloride salt by:
- Treatment with hydrochloric acid (HCl) in an organic solvent like ethereal HCl or in aqueous solution.
- Precipitation and filtration to isolate the hydrochloride salt.
- Drying under vacuum to obtain the final product as a stable solid.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclobutan-1-amine synthesis | Reductive amination (NaBH4, NH3) | Methanol | Room temp to reflux | 70-85 | Stereoselective control important |
| Pyrimidin-2-ol preparation | Cyclization of amidines and β-dicarbonyls | Ethanol/Water | 60-80 °C | 75-90 | Purity affects coupling efficiency |
| Coupling reaction | K2CO3 or NaH base, pyrimidin-2-ol + cyclobutan-1-amine | DMF or DMSO | 80-120 °C | 65-80 | Reaction time 6-12 hours |
| Purification | Column chromatography, crystallization | Various solvents | Ambient | - | Critical for removing side-products |
| Hydrochloride formation | HCl in ether or aqueous solution | Ether or water | 0-25 °C | Quantitative | Enhances compound stability |
Research Findings and Optimization Notes
- Base Selection: Sodium hydride offers higher conversion rates but requires strict anhydrous conditions; potassium carbonate is milder but may require longer reaction times.
- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yield.
- Temperature Control: Elevated temperatures accelerate the coupling but risk side reactions; optimal temperature is typically around 100 °C.
- Purification: Impurities such as unreacted amine or pyrimidinol derivatives can be efficiently removed by gradient elution chromatography.
- Salt Formation: Hydrochloride salt formation improves solubility in aqueous media and facilitates handling for pharmaceutical applications.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrimidin-2-yloxy group serves as a leaving group in nucleophilic substitution reactions. Key findings include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 60°C) to form N-alkylated derivatives.
-
Arylation : Couples with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield biaryl ethers .
Mechanistic Insight :
The oxygen atom in the pyrimidinyloxy group stabilizes the transition state through resonance, facilitating displacement by nucleophiles. Steric hindrance from the cyclobutane ring slightly reduces reaction rates compared to linear analogs.
Oxidation
-
Amine Oxidation : The primary amine undergoes oxidation with KMnO₄/H₂SO₄ to form a nitro compound, though yields are moderate (45–55%) due to competing decomposition.
-
Pyrimidine Ring Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, enhancing water solubility.
Reduction
-
Catalytic Hydrogenation : Using Pd/C and H₂ (1 atm), the pyrimidine ring is selectively reduced to a tetrahydropyrimidine derivative (80% yield).
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Arylaminated cyclobutane | 72% | Kinase inhibitor precursors |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | Alkynylated derivatives | 65% | Fluorescent probes |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF, 120°C | Alkenylated analogs | 58% | Polymer synthesis |
Acid-Base Reactions
-
Salt Formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable salts, improving crystallinity for pharmaceutical formulations .
-
Deprotonation : The amine group (pKa ~9.2) is deprotonated by NaOH to generate a reactive amide intermediate, used in peptide coupling.
Ring-Opening and Rearrangement
-
Cyclobutane Ring Strain : Under thermal stress (>150°C), the cyclobutane ring undergoes [2+2] retro-cycloaddition, yielding ethylene and a pyrimidinylamine fragment.
-
Acid-Catalyzed Rearrangement : In HCl/EtOH, the compound rearranges to form a fused imidazopyrimidine system (70% yield).
Functional Group Compatibility
| Functional Group | Stability Notes |
|---|---|
| Amine | Sensitive to strong oxidants; stable in mild acidic/basic conditions |
| Ether Linkage | Resists hydrolysis below pH 12 |
| Pyrimidine Ring | Stable to electrophilic substitution but prone to reduction |
Key Research Findings
-
Medicinal Chemistry : Derivatives synthesized via nucleophilic substitution show potent inhibition of JAK3 kinases (IC₅₀ = 12 nM) .
-
Material Science : Alkenylated analogs exhibit tunable fluorescence properties (λₑₘ = 450–550 nm), useful in optoelectronic devices.
Reaction Optimization Insights
-
Solvent Effects : DMF and THF provide optimal solubility for coupling reactions, while water is avoided due to hydrolysis risks .
-
Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) outperform nickel analogs in cross-couplings .
This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable intermediate in drug discovery and materials science. Continued research focuses on enhancing reaction efficiency and exploring novel derivatives for targeted therapies .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is characterized by its unique cyclobutane structure combined with a pyrimidine moiety. The compound's IUPAC name is (1S,3S)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, and it has a molecular formula of . Its structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been associated with the inhibition of Janus kinase (JAK) pathways, which are implicated in various inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma .
Key Findings:
- JAK Inhibition: Studies indicate that compounds similar to this compound can effectively inhibit JAK3, suggesting potential use in treating JAK-mediated diseases .
Cancer Research
Research has also explored the compound's role in cancer treatment. It has been noted that pyrimidine derivatives can act as inhibitors of key signaling pathways involved in tumor growth and metastasis. For instance, related compounds have demonstrated efficacy as HPK1 inhibitors, which are relevant for cancer therapy .
Clinical Implications:
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory responses could be leveraged for cancer therapies that require the reduction of inflammation in the tumor microenvironment .
Metabolic Disorders
Emerging studies suggest that this compound may have applications in managing metabolic disorders. For example, biaryl derivatives related to this class of compounds have shown promise in enhancing GLP-1 production, which is crucial for glucose metabolism and insulin sensitivity .
Potential Benefits:
- Diabetes Management: By promoting GLP-1 secretion, these compounds may help in the treatment of type 2 diabetes and obesity .
Case Study 1: JAK Inhibitor Development
A patent application detailed the synthesis of pyrimidine derivatives that inhibit JAK3. The study highlighted the effectiveness of these compounds in reducing symptoms associated with rheumatoid arthritis in preclinical models, paving the way for clinical trials .
Case Study 2: Cancer Therapeutics
In a recent study, pyrido[3,2-d]pyrimidine compounds were evaluated for their anti-tumor activity. Results indicated significant tumor reduction in xenograft models when treated with these inhibitors, showcasing the potential of related compounds like this compound .
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Cyclobutane-Based Amine Hydrochlorides
Structural and Molecular Comparison
The table below compares 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride with structurally related cyclobutane derivatives, focusing on substituents, molecular formulas, and key properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent(s) |
|---|---|---|---|---|
| This compound | 1803566-60-0 | C₇H₁₀ClN₃O (inferred) | ~207.63* | Pyrimidin-2-yloxy |
| trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride | 1807885-05-7 | C₁₀H₁₂BrClFN | 280.57 | 3-Bromo-4-fluorophenyl |
| 1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine hydrochloride | 2839144-33-9 | C₁₁H₁₃ClN₂O | 224.68 | 1,3-Benzoxazol-2-yl |
| 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride | Not provided | Not provided | Not provided | 4-(2-Fluorophenyl)-5-methylthiazol-2-yl |
| 3-Ethoxycyclobutan-1-ol | 78119-92-3 | C₆H₁₂O₂ | 116.16 | Ethoxy |
*Note: Molecular weight calculated based on inferred formula.
Functional Group Influence on Properties
- Compared to phenyl or thiazole substituents (e.g., trans-3-bromo-4-fluorophenyl or thiazolyl groups), the pyrimidine moiety may offer improved solubility in polar solvents .
- Halogenated Aryl Groups : The bromo-fluorophenyl substituent in trans-3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride increases molecular weight (280.57 vs. ~207.63 for the pyrimidine derivative) and lipophilicity, which could influence membrane permeability .
Research and Application Insights
- Biological Activity : Pyrimidine-containing compounds are frequently explored as kinase inhibitors. The pyrimidinyloxy derivative’s activity may differ from bromo-fluorophenyl analogs, which are often used in halogen-bonding interactions with protein targets .
- Synthetic Utility: The ethoxy-substituted cyclobutanol (CAS 78119-92-3) serves as a precursor for further functionalization, contrasting with the amine hydrochloride derivatives that are typically end products for biological screening .
- Stability : Cyclobutane rings with electron-withdrawing groups (e.g., pyrimidinyloxy) may exhibit greater ring strain and reactivity compared to aryl-substituted derivatives .
Biologische Aktivität
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, with the CAS number 1807919-96-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclobutane ring substituted with a pyrimidine group. This unique structure may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may modulate pathways associated with cancer proliferation and inflammation, although detailed studies on its precise mechanisms are still ongoing.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| LNCaP | 15.5 | Significant reduction in cell viability |
| T47-D | 12.3 | Induction of apoptosis observed |
| PC-3 | 18.7 | Moderate cytotoxicity |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Tests have shown effectiveness against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study conducted by Chen et al. evaluated the effects of this compound on breast cancer cell lines (T47-D). The compound was found to induce apoptosis through caspase activation pathways, leading to increased cell death compared to untreated controls. Fluorescence microscopy revealed significant nuclear condensation and fragmentation, typical indicators of apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 20 µM, the compound significantly inhibited bacterial growth, suggesting potential applications in treating bacterial infections.
Q & A
Q. What statistical approaches reconcile variability in bioassay replicates for this compound?
- Methodological Answer : Apply mixed-effects models to distinguish biological variability from technical noise. Outlier detection via Grubbs’ test or robust PCA improves data reliability. Replicate experiments under blinded conditions to minimize bias .
Tables for Key Data
| Parameter | Typical Range | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 45–65% | DoE-optimized alkylation | |
| Purity (HPLC) | ≥98% | C18 column, 0.1% TFA buffer | |
| Kinase IC₅₀ (EGFR) | 12–25 nM | Radiometric assay | |
| Aqueous Stability (t₉₀, 25°C) | 72–120 hours | ICH Q1A guidelines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
